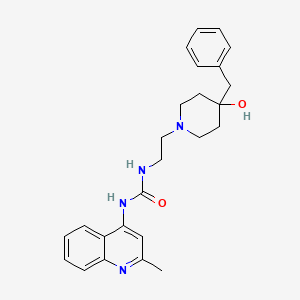

Palosuran

描述

a urotensin-II receptor antagonist; structure in first source

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-[2-(4-benzyl-4-hydroxypiperidin-1-yl)ethyl]-3-(2-methylquinolin-4-yl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O2/c1-19-17-23(21-9-5-6-10-22(21)27-19)28-24(30)26-13-16-29-14-11-25(31,12-15-29)18-20-7-3-2-4-8-20/h2-10,17,31H,11-16,18H2,1H3,(H2,26,27,28,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJCYXOCHXWTHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)NCCN3CCC(CC3)(CC4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202406 |

Source

|

| Record name | Palosuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540769-28-6 |

Source

|

| Record name | Palosuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540769-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palosuran [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0540769286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palosuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALOSURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULD9ZKE457 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dichotomy of Renal Cellular Mechanisms: Palosuran and VAP-1 Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide elucidates the mechanism of action of Palosuran in renal cells, clarifying its role as a urotensin-II receptor antagonist. It also addresses a distinct but relevant pathway in renal pathophysiology: the inhibition of Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO). This document provides a comprehensive overview of the distinct signaling pathways, summarizes key quantitative data, details experimental protocols, and presents visual diagrams to facilitate a deeper understanding of these two separate therapeutic strategies in the context of renal disease.

Part 1: this compound - A Urotensin-II Receptor Antagonist

This compound (ACT-058362) is a selective, competitive, nonpeptidic antagonist of the human urotensin-II (U-II) receptor (UT receptor).[1][2][3] U-II is a potent vasoconstrictor peptide implicated in the pathophysiology of various cardiovascular and renal diseases, including diabetic nephropathy.[1][4] The U-II system is thought to play a role in renal hemodynamics, proteinuria, and the development of glomerular and tubulointerstitial damage.

Mechanism of Action of this compound in Renal Cells

The primary mechanism of action of this compound in renal cells is the competitive antagonism of the UT receptor. U-II, upon binding to its G protein-coupled receptor (UT receptor), initiates a cascade of intracellular signaling events. This compound blocks this initial binding step, thereby inhibiting the downstream effects of U-II.

In renal cells, the binding of U-II to its receptor can lead to:

-

Calcium Mobilization: Activation of the UT receptor leads to an increase in intracellular calcium concentration ([Ca2+]i).

-

MAPK Phosphorylation: U-II can induce the phosphorylation of mitogen-activated protein kinases (MAPK), a key signaling pathway involved in cell growth, proliferation, and inflammation.

By blocking the UT receptor, this compound is expected to attenuate these U-II-mediated effects in renal cells, potentially leading to renal vasodilation and a reduction in renal damage.

Signaling Pathway of Urotensin-II and Inhibition by this compound

Caption: U-II signaling pathway and its inhibition by this compound.

Quantitative Data on this compound

| Parameter | Species | Cell/Tissue Type | Value | Reference |

| Binding Affinity (Ki) | Human | Recombinant hUT-CHO cells | 5 ± 1 nM | |

| Monkey | Recombinant UT cell membranes | 4 ± 1 nM | ||

| Rat | Recombinant UT cell membranes | >1 µM | ||

| Functional Inhibition (IC50) | Human | Recombinant hUT-CHO cells ([Ca2+]i mobilization) | 323 ± 67 nM | |

| Clinical Trial (Diabetic Nephropathy) | Human | Hypertensive patients with type 2 diabetic nephropathy | No significant effect on albuminuria, blood pressure, GFR, or renal plasma flow | |

| Clinical Trial (Macroalbuminuric, diabetic patients) | Human | Macroalbuminuric, diabetic patients | 24.3% reduction in 24-hour urinary albumin excretion rate |

Experimental Protocols

Radioligand Binding Assay

-

Objective: To determine the binding affinity of this compound to the UT receptor.

-

Methodology: Cell membranes from HEK293 cells stably transfected with the UT receptor are incubated with a radiolabeled U-II ligand (e.g., 125I-labeled U-II) and varying concentrations of this compound. The amount of bound radioactivity is measured to determine the concentration of this compound required to inhibit 50% of the radioligand binding (IC50), from which the inhibitory constant (Ki) is calculated.

Intracellular Calcium Mobilization Assay

-

Objective: To assess the functional antagonism of the UT receptor by this compound.

-

Methodology: Recombinant cells expressing the human UT receptor (e.g., hUT-CHO cells) are loaded with a calcium-sensitive fluorescent dye. The cells are then stimulated with U-II in the presence of varying concentrations of this compound. The change in intracellular calcium concentration is measured using a fluorometric imaging plate reader (FLIPR). The IC50 value is determined as the concentration of this compound that inhibits 50% of the U-II-induced calcium mobilization.

Part 2: VAP-1/SSAO Inhibition - A Distinct Anti-fibrotic Mechanism

In contrast to this compound, a separate class of compounds targets the enzyme Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO). VAP-1 is an endothelial-expressed adhesion molecule that also functions as an ectoenzyme. In the kidney, VAP-1 is active in endothelial cells and plays a role in inflammation and the generation of reactive oxygen species (ROS).

Mechanism of Action of VAP-1/SSAO Inhibitors in Renal Cells

VAP-1/SSAO catalyzes the oxidative deamination of primary amines, producing the corresponding aldehyde, hydrogen peroxide (H2O2), and ammonia. The generation of these byproducts contributes to oxidative stress and inflammation, which are key drivers of renal fibrosis.

VAP-1 inhibitors, such as PXS-4728A, block the enzymatic activity of VAP-1. This inhibition leads to a reduction in the production of H2O2 and other pro-inflammatory mediators. The consequences of VAP-1 inhibition in renal cells include:

-

Reduced Oxidative Stress: By preventing the generation of H2O2, VAP-1 inhibitors mitigate oxidative damage to renal tissues.

-

Decreased Inflammation: VAP-1 is involved in leukocyte adhesion and migration. Its inhibition reduces the infiltration of inflammatory cells into the kidney.

-

Anti-fibrotic Effects: By suppressing pro-inflammatory and pro-fibrotic cytokine secretion (e.g., TGF-β1, MCP-1) and reducing extracellular matrix deposition, VAP-1 inhibitors can ameliorate renal fibrosis.

Signaling Pathway of VAP-1/SSAO and Inhibition

Caption: VAP-1/SSAO enzymatic activity and its inhibition.

Quantitative Data on VAP-1/SSAO Inhibition (PXS-4728A)

| Parameter | Model | Treatment | Result | Reference |

| Tubulointerstitial Fibrosis Index | Unilateral Ureteral Obstruction (UUO) in mice | UUO + PXS-4728A (2 mg/kg) | 2.1 ± 0.2 (vs. 3.7 ± 0.2 in UUO) | |

| TGF-β1 Expression | UUO in mice | UUO + PXS-4728A | Similar reduction to telmisartan | |

| MCP-1 Expression | UUO in mice | UUO + PXS-4728A | Similar reduction to telmisartan | |

| Interstitial Leukocyte Accumulation | UUO in mice | UUO + PXS-4728A | Reduced | |

| Interstitial Macrophage Accumulation | UUO in mice | UUO + PXS-4728A | Reduced |

Experimental Protocols

Unilateral Ureteral Obstruction (UUO) Model

-

Objective: To induce acute kidney fibrosis to test the efficacy of anti-fibrotic agents.

-

Methodology: In mice, one ureter is surgically ligated to obstruct urine flow, leading to rapid development of tubulointerstitial fibrosis in the obstructed kidney. The contralateral kidney serves as a control. Animals are treated with the VAP-1 inhibitor (e.g., PXS-4728A at 2 mg/kg) or vehicle daily for the duration of the experiment (e.g., 7 days).

Histological Analysis of Renal Fibrosis

-

Objective: To quantify the extent of tubulointerstitial fibrosis.

-

Methodology: Kidneys from the UUO model are harvested, fixed, and stained with Masson's trichrome or picrosirius red to visualize collagen deposition. The degree of fibrosis is then scored by a pathologist blinded to the treatment groups, often on a scale of 0 to 4.

Gene Expression Analysis

-

Objective: To measure the expression of pro-fibrotic and pro-inflammatory genes.

-

Methodology: RNA is extracted from kidney tissue and subjected to quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of genes such as TGF-β1 and MCP-1.

Immunohistochemistry for Inflammatory Cell Infiltration

-

Objective: To quantify the number of infiltrating leukocytes and macrophages.

-

Methodology: Kidney sections are stained with antibodies specific for leukocyte and macrophage markers (e.g., CD45 for leukocytes, F4/80 for macrophages). The number of positive cells per high-power field is then counted.

Experimental Workflow for VAP-1 Inhibitor Efficacy Study

Caption: Workflow for evaluating a VAP-1 inhibitor in a renal fibrosis model.

Conclusion

References

- 1. ahajournals.org [ahajournals.org]

- 2. Pharmacology of the urotensin-II receptor antagonist this compound (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of the urotensin receptor antagonist this compound in hypertensive patients with type 2 diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Palosuran: A Technical Guide to Urotensin-II Receptor Antagonism

This document provides a comprehensive technical overview of Palosuran (ACT-058362), a potent and selective antagonist of the urotensin-II (UT) receptor. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of targeting the urotensinergic system.

Introduction: The Urotensin-II System

Urotensin-II (U-II) is a cyclic peptide recognized as the most potent endogenous vasoconstrictor identified to date.[1][2][3] Its biological effects are mediated through the urotensin-II receptor (UT), a G protein-coupled receptor (GPCR) formerly known as GPR14.[1][4] The U-II/UT system is implicated in a variety of physiological processes, and its dysregulation has been linked to several pathological conditions, including cardiovascular and renal diseases. In humans, elevated plasma levels of U-II have been observed in patients with heart failure, renal failure, liver disease, and diabetes.

This compound (ACT-058362): Mechanism of Action

This compound is a nonpeptidic, orally active, and selective antagonist of the human UT receptor. It functions by competitively binding to the UT receptor, thereby inhibiting the downstream signaling cascades initiated by U-II. Studies have shown that this compound antagonizes the specific binding of radiolabeled U-II to cells expressing the human UT receptor and inhibits U-II-induced functional responses such as calcium mobilization and mitogen-activated protein kinase (MAPK) phosphorylation.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | Species/System | Value | Reference(s) |

| Binding Affinity | |||

| IC50 (vs. ¹²⁵I-U-II) | CHO cell membranes (human UT) | 3.6 nM | |

| IC50 (vs. ¹²⁵I-U-II) | TE 671 cells (human UT) | 46.2 nM | |

| IC50 (vs. ¹²⁵I-U-II) | Recombinant CHO cells (human UT) | 86 nM | |

| Ki | Recombinant cell membranes (human UT) | 5 ± 1 nM | |

| Ki | Recombinant cell membranes (monkey UT) | 4 ± 1 nM | |

| Ki | Recombinant cell membranes (rodent/feline UT) | >1 µM | |

| Functional Antagonism | |||

| IC50 (Calcium Mobilization) | CHO cells (human UT) | 17 nM | |

| IC50 (Calcium Mobilization) | CHO cells (rat UT) | >10,000 nM | |

| IC50 (MAPK Phosphorylation) | Recombinant CHO cells | 150 nM | |

| pD'2 (Rat Aortic Rings) | Isolated rat aortic rings | 5.2 |

Table 2: Human Pharmacokinetic and Clinical Efficacy Data

| Parameter | Study Population | Value/Outcome | Reference(s) |

| Pharmacokinetics | |||

| Absorption | Healthy & Diabetic Patients | Rapidly absorbed | |

| Tmax (Time to Cmax) | Healthy & Diabetic Patients | ~1-3 hours | |

| Apparent Terminal Half-life | Healthy Male Subjects | ~25 hours | |

| Accumulation Factor (125 mg BID) | Macroalbuminuric, Diabetic Patients | 1.7 | |

| Clinical Efficacy | |||

| 24-hour Urinary Albumin Excretion (125 mg BID for 13.5 days) | Macroalbuminuric, Diabetic Patients | 24.3% reduction (P = .014) | |

| 24-hour Urinary Albumin Excretion (125 mg BID for 4 weeks) | Hypertensive, Type 2 Diabetic Nephropathy Patients | No significant effect | |

| Blood Pressure (125 mg BID for 4 weeks) | Hypertensive, Type 2 Diabetic Nephropathy Patients | No significant effect |

Table 3: In Vivo Preclinical Efficacy of this compound

| Animal Model | This compound Treatment | Key Outcomes | Reference(s) |

| Rat Renal Ischemia | 10 mg/kg/h i.v. | Prevented post-ischemic decrease in renal blood flow; reduced acute renal failure. | |

| Streptozotocin-Induced Diabetic Rats | 300 mg/kg/day p.o. for 16 weeks | Improved survival, increased insulin, slowed increases in glycemia and glycosylated hemoglobin. | |

| Gentamicin-Induced Acute Kidney Injury (Rats) | 300 mg/kg p.o. (twice daily) for 8 days | Reduced tubular necrosis and improved total histological score. | |

| Cyclosporine-A-Induced Nephrotoxicity (Rats) | N/A | Improved renal function (decreased serum creatinine, increased creatinine clearance) and normalized kidney histology. |

Signaling Pathways and Visualizations

U-II binding to the UT receptor activates Gαq/11 proteins, initiating a cascade that leads to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). Elevated cytosolic Ca2+ and DAG collectively activate downstream effectors, including protein kinase C (PKC) and various MAPKs (e.g., ERK1/2), ultimately leading to physiological responses such as vasoconstriction and cellular hypertrophy. This compound competitively blocks the initial binding of U-II to the UT receptor, thus inhibiting this entire signaling cascade.

Caption: U-II signaling pathway and the inhibitory action of this compound.

Key Experimental Protocols

This protocol describes a competitive binding assay to determine the affinity of this compound for the human UT receptor.

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human UT receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add cell membranes (typically 5-20 µg of protein per well).

-

Add a constant concentration of radioligand, ¹²⁵I-labeled U-II (e.g., 20-50 pM).

-

Add increasing concentrations of unlabeled this compound (or a reference compound) to displace the radioligand.

-

For non-specific binding determination, add a high concentration of unlabeled U-II (e.g., 1 µM).

-

Incubate the plate at room temperature for a prolonged period (e.g., 8 hours) to ensure equilibrium is reached, as this compound exhibits slow binding kinetics.

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific ¹²⁵I-U-II binding) using non-linear regression analysis.

-

This protocol outlines a functional assay to measure this compound's ability to inhibit U-II-induced calcium release.

-

Cell Preparation:

-

Plate CHO cells stably expressing the human UT receptor into black-walled, clear-bottom 96-well microplates and culture until confluent.

-

Remove culture medium and load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffered salt solution for 45-60 minutes at 37°C.

-

-

Antagonist Incubation:

-

Wash the cells to remove excess dye.

-

Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 20-30 minutes) at 37°C.

-

-

Agonist Stimulation and Measurement:

-

Place the microplate into a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of real-time fluorescence measurement.

-

Establish a stable baseline fluorescence reading.

-

Inject a fixed concentration of U-II (typically the EC80 concentration, which gives 80% of the maximal response) into the wells.

-

Immediately measure the transient increase in intracellular calcium concentration by monitoring the change in fluorescence intensity over time (e.g., for 60-120 seconds).

-

-

Data Analysis:

-

Quantify the peak fluorescence response for each well.

-

Normalize the data, setting the response with no antagonist as 100% and the response with no agonist as 0%.

-

Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

This protocol describes a common animal model used to evaluate the efficacy of this compound in the context of diabetic kidney disease.

-

Induction of Diabetes:

-

Use male rats (e.g., Wistar or Sprague-Dawley).

-

Induce diabetes with a single intraperitoneal or intravenous injection of streptozotocin (STZ), typically at a dose of 45-65 mg/kg, dissolved in a citrate buffer.

-

Confirm diabetes 2-3 days post-injection by measuring blood glucose levels; rats with levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic and included in the study.

-

-

Treatment Protocol:

-

Divide diabetic rats into a vehicle control group and a this compound treatment group.

-

Administer this compound orally via gavage at a specified dose (e.g., 300 mg/kg/day) for a chronic period, such as 16 weeks.

-

A non-diabetic control group should also be included for comparison.

-

-

Endpoint Measurement:

-

Metabolic Parameters: Monitor body weight, food and water intake, and blood glucose/glycosylated hemoglobin at regular intervals.

-

Renal Function: At the end of the treatment period, place rats in metabolic cages to collect 24-hour urine samples for the measurement of urinary albumin excretion (albuminuria) and creatinine. Collect blood samples to measure serum creatinine and other relevant markers. Calculate creatinine clearance as an estimate of the glomerular filtration rate (GFR).

-

-

Workflow Visualization

Caption: Workflow for an in vivo study of this compound in diabetic rats.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the human urotensin-II receptor with demonstrated activity in both in vitro and in vivo models. Preclinical studies have highlighted its potential renoprotective effects. However, clinical trial results in patients with diabetic nephropathy have been mixed, with one study showing a significant reduction in albuminuria while a subsequent, larger study did not confirm this effect. This technical guide summarizes the core pharmacological data and methodologies associated with this compound, providing a foundation for further research into the therapeutic potential of UT receptor antagonism.

References

- 1. Pharmacology of the urotensin-II receptor antagonist this compound (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of urotensin II and its receptor in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urotensin-II receptor - Wikipedia [en.wikipedia.org]

The Role of Palosuran in Diabetic Nephropathy Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic nephropathy is a leading cause of end-stage renal disease, creating a significant burden on global healthcare systems. The pathophysiology of this condition is complex, involving hemodynamic and metabolic factors that lead to progressive renal damage. The urotensin-II (U-II) system has emerged as a potential therapeutic target due to its potent vasoconstrictor, profibrotic, and trophic effects.[1] U-II and its receptor (UT receptor) are upregulated in the kidneys of patients with diabetic nephropathy, suggesting their involvement in the disease's progression.[1] Palosuran (ACT-058362) is a selective, orally active, nonpeptidic antagonist of the human UT receptor.[2][3] This technical guide provides an in-depth analysis of the role of this compound in preclinical and clinical models of diabetic nephropathy, summarizing key quantitative data, experimental protocols, and signaling pathways.

Mechanism of Action and Signaling Pathway

Urotensin-II, upon binding to its G-protein coupled receptor (UT receptor), activates several downstream signaling cascades implicated in the pathogenesis of diabetic nephropathy. In glomerular mesangial cells, U-II stimulates an increase in intracellular calcium ([Ca2+]i) through the activation of store-operated Ca2+ entry (SOCE), which contributes to cell proliferation and extracellular matrix (ECM) production.[4] This process is mediated by TRPC4 channels and involves the sequential activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII) and the CREB transcription factor. This compound acts as a competitive antagonist at the UT receptor, blocking the binding of U-II and thereby inhibiting these downstream effects.

Preclinical Data in Diabetic Nephropathy Models

This compound has demonstrated significant renoprotective effects in rodent models of diabetic nephropathy. The most frequently cited model is the streptozotocin (STZ)-induced diabetic rat, which mimics key features of type 1 diabetes.

Experimental Protocol: Streptozotocin (STZ)-Induced Diabetic Rat Model

A common methodology for inducing diabetes in rats involves the following steps:

-

Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

-

Induction of Diabetes: A single intravenous or intraperitoneal injection of streptozotocin (STZ), a pancreatic β-cell toxin, is administered at a dose ranging from 45 to 65 mg/kg.

-

Confirmation of Diabetes: Hyperglycemia is confirmed a few days post-injection by measuring blood glucose levels. Animals with glucose levels typically above 16 mmol/L (or ~300 mg/dL) are considered diabetic and included in the study.

-

Treatment: this compound is administered orally, often mixed with food or via gavage, at doses such as 300 mg/kg twice daily. Treatment usually commences after the confirmation of diabetes and continues for several weeks.

-

Assessments: Key parameters evaluated include 24-hour urinary albumin excretion (UAE), renal blood flow, blood pressure, serum creatinine, and histological analysis of kidney tissue for evidence of glomerulosclerosis and tubulointerstitial fibrosis.

Summary of Preclinical Efficacy

In long-term studies with STZ-induced diabetic rats, this compound treatment resulted in marked improvements in both pancreatic and renal function.

| Parameter | Diabetic Control | Diabetic + this compound | Outcome | Reference |

| Survival Rate | Decreased | Improved | This compound improved survival. | |

| Insulin Levels | Decreased | Increased | This compound increased insulin levels. | |

| Glycemia & HbA1c | Increased | Increase slowed | This compound slowed the progression of hyperglycemia. | |

| Renal Blood Flow | Decreased | Increased | This compound increased renal blood flow. | |

| Proteinuria | Progressive Increase | Development delayed | This compound delayed the onset and progression of proteinuria. | |

| Renal Damage | Present | Delayed/Reduced | This compound delayed the development of renal lesions. |

Clinical Data in Diabetic Nephropathy

The promising preclinical data led to the investigation of this compound in patients with diabetic nephropathy. However, the clinical trial results have been less conclusive.

Experimental Protocol: Human Clinical Trial

A key study was a multicenter, randomized, double-blind, placebo-controlled, 2-period crossover trial in hypertensive patients with type 2 diabetic nephropathy.

-

Patient Population: 54 hypertensive patients with type 2 diabetes and nephropathy, characterized by 24-hour albuminuria between 0.5 and 3.0 g and systolic blood pressure >135 mmHg or diastolic blood pressure >85 mmHg. All patients were on stable background therapy with a single renin-angiotensin-aldosterone system (RAAS) blocker (ACE inhibitor or ARB).

-

Study Design: A 2-period crossover design was used. Patients received both this compound and placebo for 4 weeks each, separated by a washout period.

-

Treatment: this compound was administered at a dose of 125 mg twice daily (BID).

-

Primary Endpoints: The primary outcomes were changes in urinary albumin excretion (UAE) and systemic blood pressure.

-

Secondary Endpoints: Glomerular filtration rate (GFR) and renal plasma flow were also assessed.

Summary of Clinical Efficacy

In contrast to the preclinical findings, the 4-week treatment with this compound did not demonstrate a significant beneficial effect in this patient population.

| Parameter | Placebo | This compound (125 mg BID) | Outcome | Reference |

| Urinary Albumin Excretion (UAE) | No significant change | No significant change (Ratio to placebo: 0.99) | This compound did not affect albuminuria. | |

| Systolic Blood Pressure | No significant change | -1.9 mmHg (placebo-corrected) | No significant effect on blood pressure. | |

| Diastolic Blood Pressure | No significant change | -0.2 mmHg (placebo-corrected) | No significant effect on blood pressure. | |

| Glomerular Filtration Rate (GFR) | No significant change | No significant change | This compound did not affect GFR. | |

| Renal Plasma Flow | No significant change | No significant change | This compound did not affect renal plasma flow. |

Note: An earlier, smaller pilot study did report a clinically significant reduction of 24.3% in the 24-hour urinary albumin excretion rate in macroalbuminuric, diabetic patients after 13.5 days of treatment with this compound 125 mg BID. However, the larger, more robust crossover study did not replicate this finding.

Discussion and Future Directions

The discrepancy between the robust positive effects of this compound in preclinical diabetic nephropathy models and the lack of efficacy in a human clinical trial highlights the challenges of translating animal model data to clinical outcomes. Several factors could contribute to this disparity. The 4-week treatment duration in the clinical trial may have been too short to observe potential antifibrotic or structural benefits. Furthermore, all patients in the trial were already receiving RAAS blockade, which may have masked any potential independent effects of urotensin receptor antagonism.

The preclinical studies suggest that the urotensin system is a valid target in the pathophysiology of diabetic kidney disease. However, the clinical trial results with this compound raise questions about the therapeutic potential of this specific agent in patients already on standard-of-care treatment. Future research could explore the effects of urotensin receptor antagonists in different patient populations, over longer treatment durations, or in combination with other therapies. Additionally, investigating the role of this pathway in earlier stages of diabetic kidney disease may be warranted. The significant upregulation of the U-II system in human diabetic nephropathy tissue suggests that it remains a pathway of high interest.

References

- 1. Increased expression of urotensin II and urotensin II receptor in human diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. This compound inhibits binding to primate UT receptors in cell membranes but demonstrates differential activity in intact cells and vascular tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urotensin II-induced store-operated Ca2+ entry contributes to glomerular mesangial cell proliferation and extracellular matrix protein production under high glucose conditions - PMC [pmc.ncbi.nlm.nih.gov]

Palosuran's Selectivity for Human vs. Rat Urotensin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective pharmacology of Palosuran (ACT-058362), a nonpeptidic antagonist of the urotensin-II (UT) receptor. A comprehensive overview of its binding affinity for human versus rat UT receptors, the experimental methodologies used for its characterization, and the associated signaling pathways are detailed herein.

Quantitative Analysis of this compound's Receptor Selectivity

This compound exhibits a marked selectivity for the human urotensin-II receptor over its rat ortholog. This section summarizes the quantitative data from various binding and functional assays, highlighting the significant species-dependent difference in affinity.

Table 1: Binding Affinity of this compound for Human and Rat Urotensin-II Receptors

| Species | Receptor Type | Assay Type | Parameter | Value | Reference |

| Human | Recombinant UT | Radioligand Binding | Ki | 5 ± 1 nM | [1] |

| Human | Recombinant UT | Molecular Binding Assay | Kd | ~ 4 nM | [2] |

| Human | Recombinant UT (intact cells) | Radioligand Binding | Ki | 276 ± 67 nM | [1] |

| Human | Native UT (intact cells) | Radioligand Binding | Ki | 50 ± 3 nM | [1] |

| Rat | Recombinant UT | Radioligand Binding | Ki | > 1 µM | [1] |

| Rat | Recombinant UT | Molecular Binding Assay | Kd | ~ 1,500 nM |

Table 2: Functional Inhibitory Activity of this compound

| Species | Assay Type | Parameter | Value | Reference |

| Human | Calcium Mobilization (hUT-CHO cells) | IC50 | 323 ± 67 nM | |

| Rat | Inhibition of U-II induced aortic ring contraction | pD'2 | 5.2 | |

| Rat | Inhibition of U-II induced aortic ring contraction | Kb | > 10 µM |

The data clearly illustrates that this compound is a potent antagonist of the human UT receptor, with binding affinities in the low nanomolar range in membrane preparations. However, its affinity for the rat UT receptor is substantially lower, with reported binding potencies being over 100 to 400 times weaker. A notable observation is the reduced affinity of this compound in intact human cells compared to isolated cell membranes, suggesting potential cellular factors may influence its binding.

Experimental Protocols

The characterization of this compound's selectivity has been achieved through standard pharmacological assays. The following sections detail the methodologies for the key experiments cited.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the inhibitory constant (Ki) or the dissociation constant (Kd) of this compound for the human and rat UT receptors.

Materials:

-

Cell membranes or whole cells expressing either human or rat urotensin-II receptors.

-

Radiolabeled urotensin-II, typically 125I-U-II.

-

Unlabeled this compound at a range of concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Incubation: A fixed concentration of the radioligand (125I-U-II) is incubated with the receptor preparation (cell membranes or whole cells) in the presence of increasing concentrations of unlabeled this compound.

-

Equilibrium: The mixture is incubated for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes at room temperature).

-

Separation: The receptor-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes and the bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response to receptor activation or inhibition.

Objective: To determine the potency of this compound in inhibiting U-II-induced intracellular calcium release.

Procedure:

-

Cells expressing the human UT receptor (e.g., hUT-CHO cells) are loaded with a calcium-sensitive fluorescent dye.

-

The cells are then stimulated with a fixed concentration of urotensin-II in the presence of varying concentrations of this compound.

-

The change in intracellular calcium concentration is measured using a fluorometric imaging plate reader (FLIPR).

-

The IC50 value for this compound's inhibition of the calcium response is then determined.

Objective: To assess the functional antagonism of this compound on U-II-induced vasoconstriction in rat tissue.

Procedure:

-

Aortic rings are isolated from rats and mounted in an organ bath containing a physiological salt solution.

-

The rings are pre-incubated with either vehicle or varying concentrations of this compound.

-

A cumulative concentration-response curve to urotensin-II is then generated.

-

The antagonistic effect of this compound is quantified by determining the pD'2 value or the Kb (antagonist dissociation constant).

Visualizing Key Pathways and Processes

Urotensin-II Receptor Signaling Pathway

Urotensin-II binding to its G protein-coupled receptor (UT or GPR14) initiates a cascade of intracellular events. The receptor primarily couples to Gq/11 proteins, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic/sarcoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. DAG, along with the elevated intracellular calcium, activates Protein Kinase C (PKC). These initial events lead to the activation of downstream signaling cascades, including the RhoA/ROCK, MAPK (e.g., ERK1/2), and PI3K/Akt pathways, which mediate the various physiological effects of urotensin-II.

References

- 1. This compound inhibits binding to primate UT receptors in cell membranes but demonstrates differential activity in intact cells and vascular tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prediction of the 3D structure for the rat urotensin II receptor and comparison of the antagonist binding sites and binding selectivity between human and rat from atomistic simulations - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Vasoconstrictor Effects of Urotensin-II: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urotensin-II (U-II) is a cyclic peptide that has garnered significant attention in the field of cardiovascular research due to its potent vasoconstrictor activity. Initially isolated from the urophysis of teleost fish, the identification of its human homolog and its cognate G protein-coupled receptor, the UT receptor (formerly known as GPR14), has spurred extensive investigation into its physiological and pathophysiological roles.[1][2] Human U-II is recognized as one of the most potent endogenous vasoconstrictors identified to date, in some cases exhibiting a potency an order of magnitude greater than endothelin-1.[1] This guide provides a comprehensive technical overview of the vasoconstrictor effects of U-II, detailing its signaling pathways, quantitative data on its efficacy in various vascular beds, and the experimental protocols employed to elucidate these mechanisms.

Urotensin-II Receptor and Initial Signaling Events

The vasoconstrictor effects of U-II are primarily mediated by its interaction with the UT receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[3] The UT receptor is predominantly coupled to the Gq/11 family of G proteins.[4] Upon binding of U-II to the UT receptor, a conformational change occurs, leading to the activation of Gq/11. This activation initiates a cascade of intracellular signaling events, the first of which is the stimulation of phospholipase C (PLC).

Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration is a critical event in the initiation of smooth muscle contraction.

Core Signaling Pathways in Urotensin-II-Mediated Vasoconstriction

The elevation of intracellular calcium and the production of DAG activate several downstream signaling pathways that collectively contribute to the sustained vasoconstrictor response to U-II. The most well-characterized of these are the Protein Kinace C (PKC) and RhoA/Rho-kinase pathways.

Protein Kinase C (PKC) Pathway

Diacylglycerol (DAG), in conjunction with increased intracellular Ca2+, activates Protein Kinase C (PKC). Activated PKC can phosphorylate a variety of substrate proteins involved in smooth muscle contraction. One of the key roles of PKC in this context is the sensitization of the contractile apparatus to Ca2+. This can occur through the inhibition of myosin light chain phosphatase (MLCP), leading to a net increase in the phosphorylation of myosin light chains and, consequently, enhanced contraction at a given Ca2+ concentration. Studies have shown that PKC inhibitors can significantly attenuate U-II-induced vasoconstriction, highlighting the importance of this pathway.

RhoA/Rho-Kinase Pathway

The small GTPase RhoA and its downstream effector, Rho-kinase, play a pivotal role in U-II-mediated vasoconstriction. The precise mechanism of RhoA activation by the UT receptor is still under investigation but is thought to involve G protein-mediated activation of Rho guanine nucleotide exchange factors (RhoGEFs). Activated RhoA (GTP-bound) then stimulates Rho-kinase.

Rho-kinase contributes to vasoconstriction through two primary mechanisms:

-

Inhibition of Myosin Light Chain Phosphatase (MLCP): Similar to PKC, Rho-kinase can phosphorylate the myosin-binding subunit of MLCP, leading to its inhibition. This results in increased myosin light chain phosphorylation and enhanced smooth muscle contraction.

-

Actin Cytoskeleton Reorganization: Rho-kinase can influence the organization of the actin cytoskeleton, which is essential for the maintenance of smooth muscle tone.

The use of Rho-kinase inhibitors, such as Y-27632, has been shown to effectively block U-II-induced arterial smooth muscle contraction, confirming the critical involvement of this pathway.

Quantitative Data on Urotensin-II Vasoconstrictor Potency

The vasoconstrictor potency of U-II varies significantly depending on the species and the specific vascular bed being examined. The following table summarizes key quantitative data from various studies, providing a comparative overview of U-II's efficacy. The potency is typically expressed as the negative logarithm of the molar concentration that produces 50% of the maximum response (-log[EC50] or pEC50), and the maximum response (Emax) is often expressed as a percentage of the contraction induced by a reference agent, such as potassium chloride (KCl).

| Species | Vascular Tissue | -log[EC50] / pEC50 (M) | Emax (% of KCl response) | Reference |

| Rat | Thoracic Aorta | 9.09 ± 0.19 | 143 ± 21 | |

| Rat | Thoracic Aorta | 8.87 ± 0.28 | 68.25 ± 11.59 | |

| Rat | Thoracic Aorta | Not specified | Potent vasoconstrictor | |

| Rat | Carotid Artery | 8.84 ± 0.21 | 67 ± 26 | |

| Rat | Main Pulmonary Artery | 8.55 ± 0.08 | 57.0 ± 6.1 | |

| Dog | Left Circumflex Coronary Artery | 9.46 ± 0.11 | 109 ± 23 | |

| Cynomolgus Monkey | Various Arteries | 8.96 ± 0.15 to 9.92 ± 0.13 | 43 ± 16 to 527 ± 135 | |

| Human | Coronary, Mammary, Radial Arteries | Sub-nanomolar | ~20 | |

| Human | Saphenous and Umbilical Veins | Sub-nanomolar | ~20 |

Experimental Protocols

The elucidation of the vasoconstrictor effects of Urotensin-II and its signaling pathways has relied on a variety of well-established experimental techniques. Below are detailed methodologies for key experiments.

In Vitro Vascular Ring Assay

This ex vivo method is fundamental for assessing the direct contractile or relaxant effects of vasoactive substances on isolated blood vessels.

Objective: To measure the isometric tension of isolated arterial rings in response to cumulative concentrations of Urotensin-II.

Materials:

-

Isolated arteries (e.g., rat thoracic aorta)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

-

Organ bath system with force transducers

-

Data acquisition system

-

Urotensin-II stock solution

-

Potassium chloride (KCl) solution (e.g., 60 mM)

Procedure:

-

Vessel Preparation: Euthanize the animal according to approved ethical protocols. Carefully dissect the desired artery and place it in ice-cold Krebs-Henseleit solution.

-

Ring Mounting: Clean the artery of surrounding connective and adipose tissue and cut it into rings of 2-3 mm in length. Mount the rings in the organ baths, with one end attached to a fixed support and the other to a force transducer.

-

Equilibration: Equilibrate the rings for 60-90 minutes in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2. During this period, gradually increase the resting tension to an optimal level (e.g., 1.5-2.0 g for rat aorta) and wash the rings every 15-20 minutes.

-

Viability Check: Contract the rings with a high concentration of KCl (e.g., 60 mM) to check for viability. Once a stable contraction is achieved, wash the rings and allow them to return to baseline.

-

Experimental Protocol: After the rings have returned to their resting tension, add cumulative concentrations of Urotensin-II to the organ bath, allowing the response to stabilize at each concentration before adding the next.

-

Data Analysis: Record the tension generated at each concentration. Construct a concentration-response curve by plotting the change in tension against the logarithm of the U-II concentration. Calculate the -log[EC50] and Emax values from this curve.

Measurement of Intracellular Calcium ([Ca2+]i)

This method allows for the direct visualization and quantification of changes in intracellular calcium concentration in response to U-II stimulation in cultured vascular smooth muscle cells (VSMCs).

Objective: To measure U-II-induced changes in [Ca2+]i in VSMCs using a fluorescent calcium indicator.

Materials:

-

Cultured vascular smooth muscle cells (VSMCs)

-

Fluorescent calcium indicator (e.g., Fura-2 AM)

-

Fluorescence microscopy system with an appropriate filter set and a camera

-

Image analysis software

-

Physiological salt solution (PSS)

-

Urotensin-II solution

Procedure:

-

Cell Culture: Plate VSMCs on glass coverslips and grow to an appropriate confluency.

-

Dye Loading: Incubate the cells with a fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM) in PSS for 30-60 minutes at room temperature or 37°C.

-

Washing: Wash the cells with PSS to remove the extracellular dye.

-

Imaging: Mount the coverslip on the stage of the fluorescence microscope. Excite the Fura-2 loaded cells at two wavelengths (typically 340 nm and 380 nm) and capture the emission fluorescence at ~510 nm.

-

Stimulation: After recording a stable baseline fluorescence, perfuse the cells with a solution containing Urotensin-II at the desired concentration.

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration. Plot this ratio over time to visualize the calcium transient. The peak and sustained phases of the calcium response can be quantified.

RhoA Activation Assay

This assay is used to determine the level of active, GTP-bound RhoA in VSMCs following stimulation with U-II.

Objective: To measure the amount of active RhoA-GTP in cell lysates using a pull-down assay.

Materials:

-

Cultured VSMCs

-

Lysis buffer

-

Rhotekin-RBD (Rho-binding domain of Rhotekin) beads

-

SDS-PAGE and Western blotting reagents

-

Anti-RhoA antibody

Procedure:

-

Cell Treatment: Culture VSMCs and treat with Urotensin-II for the desired time.

-

Cell Lysis: Lyse the cells with ice-cold lysis buffer to release the cellular proteins.

-

Pull-down of Active RhoA: Incubate the cell lysates with Rhotekin-RBD beads. The Rhotekin-RBD specifically binds to the active, GTP-bound form of RhoA.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with an anti-RhoA antibody to detect the amount of active RhoA.

-

Total RhoA Determination: Run a parallel Western blot on a portion of the total cell lysate to determine the total amount of RhoA protein.

-

Data Analysis: Quantify the band intensities from the Western blots. The level of RhoA activation is expressed as the ratio of active RhoA (pulled down) to total RhoA.

Visualizations

Signaling Pathway Diagram

References

- 1. Contractile responses to human urotensin-II in rat and human pulmonary arteries: effect of endothelial factors and chronic hypoxia in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human urotensin-II is an endothelium-dependent vasodilator in rat small arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urotensin-II promotes vascular smooth muscle cell proliferation through store-operated calcium entry and EGFR transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential vasoconstrictor activity of human urotensin-II in vascular tissue isolated from the rat, mouse, dog, pig, marmoset and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

Palosuran: A Pharmacological Probe for the Urotensin System

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Palosuran (ACT-058362), a selective, non-peptidic antagonist of the human urotensin-II receptor (UT receptor). This compound has been instrumental as a pharmacological tool to elucidate the physiological and pathophysiological roles of the urotensin system, a network implicated in a range of cardiovascular, renal, and metabolic disorders. This document details the pharmacological properties of this compound, including its binding affinity and functional activity, and provides a thorough description of the experimental protocols used to characterize this compound. Furthermore, it outlines the key signaling pathways of the urotensin system that are modulated by this compound. This guide is intended for researchers, scientists, and drug development professionals investigating the urotensin system and its potential as a therapeutic target.

Introduction to the Urotensin System

The urotensin system is comprised of the peptide ligand urotensin-II (U-II), its receptor (UT receptor, formerly known as GPR14), and the urotensin-related peptide (URP). U-II, a cyclic peptide, is recognized as one of the most potent endogenous vasoconstrictors identified to date[1][2]. The UT receptor is a G protein-coupled receptor (GPCR) that is widely expressed in various tissues, including the cardiovascular system, kidneys, pancreas, and central nervous system[3][4][5]. The activation of the UT receptor by U-II initiates a cascade of intracellular signaling events, primarily through the Gq/11 protein pathway, leading to a variety of physiological responses.

The urotensin system is implicated in the pathophysiology of several diseases, including hypertension, heart failure, atherosclerosis, diabetes, and renal dysfunction. Elevated plasma levels of U-II have been observed in patients with these conditions, suggesting a potential role for the urotensin system in disease progression. Consequently, the UT receptor has emerged as a promising therapeutic target, and the development of selective antagonists is of significant interest for pharmacological research and drug development.

This compound: A Selective UT Receptor Antagonist

This compound (ACT-058362) is an orally active, selective, and competitive non-peptidic antagonist of the human UT receptor. Its chemical name is 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt. This compound has been extensively used as a pharmacological tool to investigate the roles of the urotensin system in various preclinical and clinical settings.

Mechanism of Action

This compound exerts its effect by competitively binding to the human UT receptor, thereby preventing the binding of the endogenous ligand U-II and inhibiting its downstream signaling effects. Studies have shown that this compound antagonizes U-II-induced intracellular calcium mobilization and mitogen-activated protein kinase (MAPK) phosphorylation.

Quantitative Pharmacological Data

The following tables summarize the quantitative data on this compound's binding affinity and functional antagonism at the urotensin receptor.

Table 1: In Vitro Binding Affinity of this compound

| Preparation | Species | Radioligand | Parameter | Value | Reference |

| Recombinant CHO Cell Membranes | Human | [¹²⁵I]hU-II | Ki | 5 ± 1 nM | |

| Recombinant CHO Cell Membranes | Monkey | [¹²⁵I]hU-II | Ki | 4 ± 1 nM | |

| Recombinant CHO Cell Membranes | Rat | [¹²⁵I]hU-II | Ki | >1 µM | |

| Recombinant CHO Cell Membranes | Mouse | [¹²⁵I]hU-II | Ki | >1 µM | |

| Intact Recombinant CHO Cells | Human | [¹²⁵I]hU-II | Ki | 276 ± 67 nM | |

| TE-671 Cells (human) | Human | [¹²⁵I]hU-II | IC₅₀ | 46.2 nM | |

| Recombinant CHO Cells | Human | [¹²⁵I]hU-II | IC₅₀ | 86 nM |

Table 2: In Vitro Functional Antagonism of this compound

| Assay | Cell/Tissue Type | Species | Agonist | Parameter | Value | Reference |

| Calcium Mobilization | Recombinant hUT-CHO Cells | Human | hU-II | IC₅₀ | 323 ± 67 nM | |

| Calcium Mobilization | Recombinant rUT-CHO Cells | Rat | hU-II | IC₅₀ | >10,000 nM | |

| MAPK Phosphorylation | Recombinant CHO Cells | Human | hU-II | IC₅₀ | 150 nM | |

| Aortic Ring Contraction | Isolated Rat Aorta | Rat | U-II | pD'(2) | 5.2 | |

| Aortic Ring Contraction | hUT Transgenic Mouse Aorta | Humanized Mouse | U-II | Kb | 2.2 ± 0.6 µM |

Table 3: Pharmacokinetic Parameters of this compound

| Species | Dose | Route | Tmax | t½ | Accumulation Factor | Reference |

| Healthy Humans | Multiple Doses (up to 500 mg b.i.d.) | Oral | ~1 hour | ~25 hours | ~2.5 | |

| Diabetic Patients | 125 mg b.i.d. | Oral | 1 hour | - | 1.7 | |

| Rats | 10 mg/kg/h | IV | - | - | - |

Urotensin System Signaling Pathways

The binding of U-II to the UT receptor activates several downstream signaling cascades. This compound, as an antagonist, blocks these pathways.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Radioligand Binding Assay

This protocol is for a competitive radioligand binding assay to determine the affinity of this compound for the UT receptor.

Methodology:

-

Membrane Preparation: Cell membranes from cells recombinantly expressing the human or rat UT receptor (e.g., CHO cells) or from tissues endogenously expressing the receptor are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

-

Assay Components:

-

Binding Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Radioligand: [¹²⁵I]-labeled human U-II ([¹²⁵I]hU-II) at a fixed concentration (e.g., 0.1 nM).

-

Competitor: this compound at a range of concentrations.

-

Non-specific Binding Control: A high concentration of unlabeled U-II (e.g., 1 µM).

-

-

Incubation: The assay is performed in a 96-well plate. Cell membranes are incubated with the radioligand and varying concentrations of this compound in the binding buffer.

-

Equilibrium: The incubation is carried out for a sufficient time to reach equilibrium (e.g., 60 minutes at 30°C) with gentle agitation.

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma or scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC₅₀ value of this compound. The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This protocol describes a fluorescence-based assay to measure the inhibitory effect of this compound on U-II-induced intracellular calcium mobilization.

Methodology:

-

Cell Culture: Cells expressing the UT receptor (e.g., CHO-hUT) are seeded into black-walled, clear-bottom 96-well plates and cultured to confluence.

-

Dye Loading: The culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time (e.g., 1 hour at 37°C). A probenecid solution may be included to prevent dye leakage.

-

Compound Addition: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Varying concentrations of this compound are added to the wells, and the cells are pre-incubated for a short period.

-

Agonist Stimulation: A solution of U-II is then added to the wells to stimulate the receptor and induce an increase in intracellular calcium.

-

Fluorescence Measurement: The FLIPR instrument measures the fluorescence intensity before and after the addition of the agonist in real-time. The change in fluorescence is proportional to the change in intracellular calcium concentration.

-

Data Analysis: The peak fluorescence response is measured for each concentration of this compound. The data are then plotted against the log of the this compound concentration and fitted to a sigmoidal dose-response curve to determine the IC₅₀ value.

MAPK (ERK1/2) Phosphorylation Assay

This protocol outlines the use of Western blotting to assess the inhibitory effect of this compound on U-II-induced phosphorylation of ERK1/2.

Methodology:

-

Cell Culture and Treatment: Cells expressing the UT receptor are grown to near confluence and then serum-starved to reduce basal MAPK activity. The cells are pre-incubated with different concentrations of this compound before being stimulated with U-II for a short period (e.g., 5-10 minutes).

-

Cell Lysis: The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed with a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is then incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The membrane is then stripped and re-probed with a primary antibody for total ERK1/2 to ensure equal protein loading.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Data Analysis: The intensity of the p-ERK1/2 bands is quantified and normalized to the intensity of the total ERK1/2 bands. The inhibitory effect of this compound is determined by comparing the normalized p-ERK1/2 levels in the presence and absence of the antagonist.

In Vivo Model of Renal Ischemia-Reperfusion Injury in Rats

This protocol describes a model to evaluate the protective effects of this compound against renal injury induced by ischemia-reperfusion.

Methodology:

-

Animal Preparation: Male rats (e.g., Sprague-Dawley) are anesthetized, and their body temperature is maintained at 37°C.

-

Surgical Procedure: A midline or flank incision is made to expose the renal pedicles. In a bilateral model, both renal arteries are occluded with non-traumatic vascular clamps for a specific duration (e.g., 45 minutes) to induce ischemia. In a unilateral model, one renal artery is clamped, and the contralateral kidney may be removed.

-

Drug Administration: this compound or vehicle is administered intravenously or orally before, during, or after the ischemic period.

-

Reperfusion: The clamps are removed to allow blood flow to be restored to the kidneys.

-

Post-operative Care: The incision is closed, and the animals are allowed to recover with appropriate post-operative care, including analgesia.

-

Assessment of Renal Function and Injury: At various time points after reperfusion (e.g., 24 hours, 48 hours), blood and urine samples are collected to measure markers of renal function, such as serum creatinine and blood urea nitrogen (BUN). The kidneys may also be harvested for histological analysis to assess the extent of tubular necrosis and other signs of injury.

Clinical Application: Diabetic Nephropathy

This compound has been investigated in clinical trials for its potential therapeutic effects in diabetic nephropathy.

Summary of a Clinical Trial Protocol:

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, 2-period crossover study.

-

Patient Population: Hypertensive patients with type 2 diabetic nephropathy and macroalbuminuria, who are on stable treatment with an ACE inhibitor or an angiotensin receptor blocker.

-

Intervention: Patients received this compound (e.g., 125 mg twice daily) and a placebo for a defined period (e.g., 4 weeks each), with a washout period in between.

-

Primary Endpoints: The primary endpoints were typically the change in 24-hour urinary albumin excretion rate and the change in blood pressure.

-

Secondary Endpoints: Secondary endpoints included changes in glomerular filtration rate (GFR), renal plasma flow, and safety and tolerability assessments.

While preclinical studies in animal models of diabetic nephropathy showed promising renoprotective effects of this compound, the clinical trial results in humans did not demonstrate a significant effect on albuminuria or blood pressure in the studied patient population.

Conclusion

This compound has proven to be an invaluable pharmacological tool for probing the complex roles of the urotensin system. Its selectivity for the human UT receptor has allowed for a more precise dissection of the system's involvement in various physiological and pathological processes. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to design and execute further studies aimed at understanding the urotensin system and exploring its therapeutic potential. While the clinical development of this compound for diabetic nephropathy did not meet its primary endpoints, the knowledge gained from its use continues to inform the field and guide the development of future UT receptor modulators.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of the urotensin receptor antagonist this compound in hypertensive patients with type 2 diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins [bio-protocol.org]

- 5. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]

Methodological & Application

Application Notes: Palosuran In Vitro Assays in CHO Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palosuran (ACT-058362) is a potent, selective, and orally active nonpeptidic antagonist of the human urotensin-II (UT) receptor.[1][2][3] Urotensin-II (U-II) is a cyclic peptide recognized as the most potent endogenous vasoconstrictor identified to date.[1][4] It exerts its effects by binding to a specific G protein-coupled receptor (GPCR), the UT receptor (formerly known as GPR14). The urotensinergic system is implicated in a variety of physiological and pathological processes, including cardiovascular regulation, renal function, and diabetes. Chinese Hamster Ovary (CHO) cells are a robust and widely used platform for studying GPCRs due to their ease of culture and transfection, making them an ideal system for characterizing the pharmacological properties of UT receptor antagonists like this compound.

These application notes provide detailed protocols for conducting in vitro assays to evaluate the efficacy of this compound in CHO cells stably expressing the recombinant human UT receptor (hUT). The assays described include radioligand binding, calcium mobilization, and Mitogen-Activated Protein Kinase (MAPK) phosphorylation.

Mechanism of Action and Signaling Pathway

Urotensin-II binds to the UT receptor, which primarily couples to Gαq/11 G-proteins. This activation stimulates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These events culminate in downstream cellular responses, including the activation of the MAPK/ERK signaling cascade. This compound acts as a competitive antagonist, blocking the binding of U-II to the UT receptor and thereby inhibiting these downstream signaling events.

Data Presentation: Pharmacological Profile of this compound

The inhibitory activity of this compound has been quantified in various CHO cell-based assays. The following table summarizes the reported potency values.

| Assay Type | Cell/Membrane Preparation | Parameter | This compound Potency | Citation(s) |

| Radioligand Binding | CHO cell membranes (human UT) | IC₅₀ | 3.6 nM | |

| Radioligand Binding | Recombinant CHO cells (human UT) | IC₅₀ | 86 nM | |

| Radioligand Binding | Recombinant CHO cells (human UT) | Kᵢ | 276 ± 67 nM | |

| Calcium Mobilization | Recombinant CHO cells (human UT) | IC₅₀ | 17 nM | |

| Calcium Mobilization | Recombinant hUT-CHO cells | IC₅₀ | 323 ± 67 nM | |

| MAPK Phosphorylation | Recombinant CHO cells (human UT) | IC₅₀ | 150 nM |

Experimental Workflow Overview

The general workflow for assessing this compound's antagonist activity involves cell seeding, pre-incubation with the antagonist, stimulation with the U-II agonist, and subsequent signal detection and analysis.

Experimental Protocols

Cell Culture and Maintenance

This protocol is foundational for all subsequent assays.

-

Cell Line: CHO-K1 cells stably expressing the human urotensin-II receptor (hUT-CHO).

-

Culture Medium: DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use a 0.05% Trypsin-EDTA solution for cell detachment.

Radioligand Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the UT receptor.

-

Materials:

-

hUT-CHO cells or membranes prepared from them.

-

Binding Buffer: (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, 0.1% BSA).

-

Radioligand: ¹²⁵I-labeled U-II.

-

Competitor: this compound (serial dilutions).

-

Non-specific control: High concentration of unlabeled U-II.

-

Scintillation counter or gamma counter.

-

-

Protocol (Whole Cells):

-

Seed hUT-CHO cells in a 24-well plate and grow to confluency.

-

Wash cells once with ice-cold Binding Buffer.

-

Add 20 pM ¹²⁵I-U-II to each well.

-

Add increasing concentrations of this compound to competitor wells. Add unlabeled U-II (e.g., 1 µM) to non-specific binding wells.

-

Incubate the plate for 8 hours at 4°C.

-

Aspirate the buffer and wash the wells three times with ice-cold PBS to remove unbound radioligand.

-

Lyse the cells with 0.1 M NaOH and transfer the lysate to counting tubes.

-

Measure radioactivity using a gamma counter.

-

Calculate specific binding by subtracting non-specific counts from total counts and determine the IC₅₀ value for this compound.

-

Calcium Mobilization Assay

This functional assay measures the inhibition of U-II-induced intracellular calcium release by this compound.

-

Materials:

-

hUT-CHO cells.

-

Assay Buffer: Hanks' balanced salt solution with 20 mM HEPES and 0.1% BSA.

-

Calcium-sensitive dye: Fluo-3 AM or Fluo-4 AM.

-

Agonist: Human U-II.

-

Antagonist: this compound (serial dilutions).

-

Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence plate reader.

-

-

Protocol:

-

Seed hUT-CHO cells in a 96-well, black-walled, clear-bottom plate and grow to a confluent monolayer.

-

Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-3) in Assay Buffer for 1 hour at 37°C.

-

Wash the cells gently with Assay Buffer to remove excess dye.

-

Place the plate in the FLIPR instrument.

-

Add serial dilutions of this compound to the wells and pre-incubate for 20 minutes.

-

Initiate fluorescence reading and add human U-II (at a final concentration of ~EC₈₀, e.g., 3-30 nM) to stimulate calcium release.

-

Measure the fluorescence output at 500-560 nm.

-

Determine the inhibitory effect of this compound and calculate the IC₅₀ from the concentration-response curve.

-

MAPK (ERK1/2) Phosphorylation Assay

This assay quantifies the inhibition of U-II-induced phosphorylation of ERK1/2, a key downstream signaling event.

-

Materials:

-

hUT-CHO cells.

-

Starvation Medium: Serum-free culture medium with 1 mg/ml fatty acid-free BSA.

-

Agonist: Human U-II.

-

Antagonist: this compound (serial dilutions).

-

Cell lysis buffer.

-

ELISA kit for phosphorylated ERK1/2 (pERK1/2) or antibodies for Western Blot analysis.

-

-

Protocol (ELISA-based):

-

Seed hUT-CHO cells in a 12-well plate and grow overnight.

-

Starve the cells by replacing the growth medium with Starvation Medium for 4 hours.

-

Pre-incubate the cells with different concentrations of this compound for 20 minutes.

-

Stimulate the cells with human U-II (e.g., 3 nM) for 5 minutes.

-

Immediately aspirate the medium and lyse the cells on ice.

-

Collect the cell lysates and determine the protein concentration.

-

Use a pERK1/2 ELISA kit according to the manufacturer's instructions to quantify the level of phosphorylated ERK1/2 in each sample.

-

Normalize the pERK levels to total protein concentration.

-

Plot the inhibition of pERK activation against the concentration of this compound to determine the IC₅₀ value.

-

References

- 1. Pharmacology of the urotensin-II receptor antagonist this compound (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Oral Administration of Palosuran in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palosuran (also known as ACT-058362) is a potent and selective, orally active antagonist of the human urotensin-II (U-II) receptor.[1] U-II is a cyclic peptide and is considered one of the most potent vasoconstrictors known.[1] It mediates its effects through a G-protein-coupled receptor (GPCR), the UT receptor. The U-II/UT receptor system has been implicated in a variety of physiological and pathophysiological processes, including cardiovascular function, renal function, and glucose metabolism. Consequently, antagonism of the UT receptor with agents like this compound has been investigated as a potential therapeutic strategy for conditions such as diabetic nephropathy and hypertension.

These application notes provide a summary of the available data on the oral administration of this compound in animal studies, with a focus on experimental protocols and quantitative data.

Data Presentation

In Vivo Efficacy in a Rat Model of Diabetes

Study Objective: To investigate the effects of chronic oral treatment with this compound in a streptozotocin (STZ)-induced diabetic rat model.

Animal Model: Male Wistar rats with STZ-induced diabetes.[2]

Treatment: this compound administered orally at a dose of 300 mg/kg/day for 6 to 16 weeks.[2]

Key Findings: Long-term oral administration of this compound in diabetic rats resulted in improved survival, increased insulin levels, and a reduction in the progression of hyperglycemia, glycosylated hemoglobin (HbA1c), and serum lipids.[1] Furthermore, this compound treatment led to increased renal blood flow and a delay in the onset of proteinuria and renal damage.

| Parameter | Control (Diabetic) | This compound (300 mg/kg/day, p.o.) | Outcome | Reference |